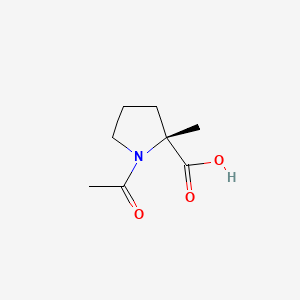

D-Proline, 1-acetyl-2-methyl-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“D-Proline, 1-acetyl-2-methyl-” is a chemical compound with diverse applications in scientific research. It belongs to the class of organic compounds known as proline and derivatives . These are compounds containing proline or a derivative thereof resulting from the reaction of proline at the amino group or the carboxy group, or from the replacement of any hydrogen of glycine by a heteroatom .

Synthesis Analysis

Proline methanologues, which are analogues of proline that contain a bridged methylene group at different positions, have been synthesized . The stereocontrolled synthesis of different diastereoisomers, functionalized analogues, conformational and stereoelectronic features, as well as their utility as proline congeners in medicinally relevant compounds have been discussed .Molecular Structure Analysis

The molecular structure of “D-Proline, 1-acetyl-2-methyl-” is unique and its properties make it a valuable tool for studying protein synthesis, drug design, and enzymatic reactions.Chemical Reactions Analysis

Chiral proline is often used as an asymmetric organocatalyst for a variety of organic reactions . The reaction may proceed through either iminium catalysis, or enamine catalysis or bifunctional acid–base catalysis .Scientific Research Applications

Angiotensin-Converting Enzyme Inhibition

A series of 1-[3-(acylthio)-3-aroylpropionyl]-L-proline derivatives, including 1-acetyl-2-methyl-proline, have been synthesized and found to be potent angiotensin-converting enzyme (ACE) inhibitors, effective in lowering blood pressure in hypertensive rats. These compounds exhibit in vivo activity equivalent to captopril, a known ACE inhibitor, with specific derivatives showing significant activity due to their unique structural configurations (McEvoy, Lai, & Albright, 1983).

Conformational Analysis

Density Functional Theory (DFT) calculations have been used to study the conformational preferences of alpha-substituted proline analogs, including 1-acetyl-2-methyl-proline. These studies focus on the effects of substitution at the alpha position on the conformational behavior of proline, revealing distinct steric requirements for the substituent at the alpha carbon, which significantly influence the molecule's conformational preferences (Flores-Ortega et al., 2008).

Flavor Compound Formation in Rice

Research indicates that proline, including variants like 1-acetyl-2-methyl-proline, plays a role in the formation of 2-acetyl-1-pyrroline, a key flavor compound in aromatic rice varieties. Studies suggest that the presence of proline and its derivatives increases the concentration of this flavor compound, highlighting their significance in the biological formation of distinct aromas in rice (Yoshihashi, Hường, & Inatomi, 2002).

Proline-Based Drug Design

Proline and its derivatives, such as 1-acetyl-2-methyl-proline, are utilized as tectons in the design of bio-active substances, particularly in the development of angiotensin-converting enzyme inhibitors. This research emphasizes the importance of proline moieties in the rational design of pharmaceuticals, with a focus on modulating intermolecular interactions for effective drug development (Bojarska et al., 2020).

Collagen Synthesis Regulation

Studies have shown that proline derivatives, including 1-acetyl-2-methyl-proline, can influence collagen synthesis. For instance, N-Acetyl-seryl-aspartyl-lysyl-proline (Ac-SDKP) has been observed to inhibit DNA and collagen synthesis in cardiac fibroblasts, suggesting a role for proline derivatives in regulating fibroblast proliferation and collagen production in the heart (Rhaleb et al., 2001).

Mechanism of Action

D-Proline is an isomer of the naturally occurring amino acid, L-Proline. D-amino acids have been found in relatively high abundance in human plasma and saliva . These amino acids may be of bacterial origin, but there is also evidence that they are endogenously produced through amino acid racemase activity .

Safety and Hazards

When handling “D-Proline, 1-acetyl-2-methyl-”, it is advised to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

Future Directions

properties

IUPAC Name |

(2R)-1-acetyl-2-methylpyrrolidine-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO3/c1-6(10)9-5-3-4-8(9,2)7(11)12/h3-5H2,1-2H3,(H,11,12)/t8-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOSYPKQVDFIHEJ-MRVPVSSYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCCC1(C)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N1CCC[C@]1(C)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3R,4S)-4-(3,5-difluorophenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid](/img/structure/B566842.png)

![Ethyl 7-hydroxy-[1,2,3]triazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B566852.png)

![3-Bromo-4-chloro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B566855.png)

![2,4-difluoro-N-[2-methoxy-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]benzenesulfonamide](/img/structure/B566860.png)